molecular formula C10H18O3 B11721922 Ethyl 2-formyl-4,4-dimethylpentanoate

Ethyl 2-formyl-4,4-dimethylpentanoate

Cat. No.: B11721922
M. Wt: 186.25 g/mol
InChI Key: KUCXSLZBUVPNPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-formyl-4,4-dimethylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-formyl-4,4-dimethylpentanoate can be compared with other similar compounds such as:

  • Ethyl 2-formyl-4-methylpentanoate
  • Ethyl 2-formyl-4,4-dimethylhexanoate
  • Ethyl 2-formyl-3,3-dimethylpentanoate

These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-formyl-4,4-dimethylpentanoate

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)8(7-11)6-10(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

KUCXSLZBUVPNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C)C)C=O

Origin of Product

United States

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